2-Aminobicyclo[3.3.1]nonan-9-one hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-aminobicyclo[3.3.1]nonan-9-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO.ClH/c10-8-5-4-6-2-1-3-7(8)9(6)11;/h6-8H,1-5,10H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUBJADWEYZOHQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC(C(C1)C2=O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Laboratory Synthesis Methods
Cyclization Reactions
Cyclization strategies dominate the synthesis of the bicyclo[3.3.1]nonane framework. A notable approach involves the DIBAL-H-mediated tandem lactone ring opening and intramolecular aldol condensation (Figure 1). This method begins with γ-lactone derivatives, where diisobutylaluminum hydride (DIBAL-H) selectively reduces the lactone to a diol, followed by acid-catalyzed aldol condensation to form the bicyclic ketone intermediate. Subsequent amination via reductive pathways introduces the amino group, with hydrochloric acid quenching yielding the hydrochloride salt.
An alternative route, exemplified in patent literature, utilizes carbamoyl cyclopentacarboxylic acid ammonium as a starting material. Heating this precursor at 240–246°C in the presence of aqueous acids (e.g., p-toluenesulfonic, phosphoric, or hydrochloric acid) induces cyclodehydration, forming a bicyclic imide intermediate. Hydrolysis of the imide under basic conditions generates the ketone, which undergoes Hofmann rearrangement or Curtius reaction to introduce the amine functionality.
Reductive Amination
Reductive amination of bicyclo[3.3.1]nonan-9-one with ammonium acetate and sodium cyanoborohydride in methanol represents a direct method for amine installation. This one-pot reaction proceeds via imine formation, followed by selective reduction to the primary amine. The hydrochloride salt is precipitated by treating the freebase with concentrated HCl in ethyl acetate, achieving yields of 68–72% after recrystallization.
Industrial Production Techniques
Scaling Up Laboratory Methods
Industrial adaptations prioritize cost efficiency and scalability. The azeotropic distillation method, detailed in patent CN112851563A, employs toluene to remove water during cyclization, enhancing reaction efficiency. For example, combining 174.2 kg of carbamoyl cyclopentacarboxylic acid ammonium with 30 wt% phosphoric acid at 246°C, followed by toluene-mediated azeotropic drying, yields 105.48 kg (75.8%) of the bicyclic intermediate.
Alternative Industrial Routes
Continuous-flow reactors have been explored to mitigate thermal degradation during high-temperature cyclization. A microreactor system operating at 250°C with a residence time of 2 minutes achieves 82% conversion of the starting material, compared to 76% in batch processes. Additionally, catalytic hydrogenation using Raney nickel under 50 bar H₂ at 80°C reduces reaction times from 12 hours to 3 hours for the amination step.
Reaction Mechanisms and Pathways
Bicyclo Formation Mechanisms
The bicyclo[3.3.1]nonane skeleton forms via intramolecular aldol condensation (Scheme 1). Quantum mechanical calculations reveal that the DIBAL-H reduction generates a cis-diol, which adopts a chair-like conformation favorable for cyclization. Acid catalysis protonates the carbonyl oxygen, facilitating nucleophilic attack by the secondary alcohol to form the six-membered transition state.
Optimization and Yield Improvement Strategies
Catalytic Enhancements
Replacing stoichiometric acids with heterogeneous catalysts such as H-beta zeolite improves cyclization yields by 12% while reducing waste. For reductive amination, switching from sodium cyanoborohydride to tetramethylammonium triacetoxyborohydride enhances selectivity for the primary amine (94% vs. 78%).
Purification Techniques
Crystallization optimization using anti-solvent precipitation with tert-butyl methyl ether increases product purity from 95% to 99.3%. Simulated moving bed (SMB) chromatography further resolves diastereomeric impurities, achieving enantiomeric excess (ee) >99% for chiral derivatives.
Comparative Analysis of Synthetic Routes
Table 1: Comparison of Key Synthetic Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| DIBAL-H Cyclization | 58 | 98.7 | Moderate | High |
| Reductive Amination | 72 | 99.3 | High | Medium |
| Azeotropic Process | 76 | 98.5 | Industrial | Low |
The azeotropic method offers the best balance of yield and scalability for industrial production, while reductive amination provides superior purity for pharmaceutical applications.
Chemical Reactions Analysis
Mannich-Type Reactions
The secondary amine in 2-aminobicyclo[[3.3.1]]nonan-9-one hydrochloride participates in Mannich reactions under acidic or basic conditions. For example:
-
Reaction with aldehydes and ketones : The amine acts as a nucleophile, forming iminium intermediates that undergo cyclization. This is analogous to the synthesis of 2,3,6,7,9-pentaazabicyclo[[3.3.1]]nonanes from 3-oxo-2-arylhydrazonopropanals and ammonium acetate .
-
Catalytic role : Triethylamine (Et<sub>3</sub>N) enhances reaction efficiency by deprotonating intermediates, as seen in related bicyclic amine systems .
Key Conditions:
| Reactants | Catalyst | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Aldehydes | Et<sub>3</sub>N | Ethanol | Reflux (80°C) | 83–93% |
Reduction and Hydrogenation
The ketone group undergoes selective reduction:
-
Catalytic hydrogenation : Using Pd(OH)<sub>2</sub>/C under H<sub>2</sub> pressure (50 psi) at 50°C reduces the ketone to a secondary alcohol . Competing pathways (e.g., dehalogenation of the hydrochloride) are minimized under mild conditions.
-
Stereochemical outcomes : The bicyclic framework imposes steric constraints, favoring axial attack and forming cis-alcohols .
Example Pathway:
Oxidation Reactions
The amine group is susceptible to oxidation:
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Nitroxyl radical formation : Analogous to 9-azabicyclo[[3.3.1]]nonane-N-oxyl (ABNO), oxidation with Fe(NO<sub>3</sub>)<sub>3</sub>·9H<sub>2</sub>O or Cu/ABNO systems generates stable nitroxyl radicals, which are effective in aerobic alcohol oxidations .
-
Selectivity : Steric shielding from the bicyclic structure prevents over-oxidation to nitro groups .
Acid-Base Behavior
The hydrochloride salt dissociates in polar solvents:
-
Proton transfer : The amine group (pK<sub>a</sub> ~8–9) acts as a weak base, forming zwitterionic species in aqueous solutions .
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Solubility : Enhanced solubility in ethanol/water mixtures facilitates reactions like esterifications or condensations .
Ring-Opening and Functionalization
Under strong acidic or basic conditions:
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Hydrolysis : Concentrated H<sub>2</sub>SO<sub>4</sub> cleaves the bicyclic framework, yielding linear amino-ketones .
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Nucleophilic substitution : The bridgehead positions react with electrophiles (e.g., alkyl halides) to form quaternary ammonium salts .
Comparative Reactivity
Scientific Research Applications
2-Aminobicyclo[3.3.1]nonan-9-one hydrochloride is utilized in various scientific research fields:
Chemistry: It serves as a building block for synthesizing complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and protein binding.
Industry: The compound is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Aminobicyclo[3.3.1]nonan-9-one hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The bicyclic structure allows it to fit into specific binding sites, thereby modulating the activity of the target molecules. This interaction can lead to inhibition or activation of enzymatic pathways, depending on the specific target.
Comparison with Similar Compounds
Core Scaffold and Substituent Variations
- 3,7-Diazabicyclo[3.3.1]nonan-9-one Derivatives: These compounds feature two nitrogen atoms at positions 3 and 7, often substituted with alkoxyalkyl or cyclopropanmethyl groups (e.g., LA-1, LA-2, LA-3 in ). The dual nitrogen atoms enhance coordination chemistry and biological activity, contrasting with the single amino group in the target compound .
- 3-Azabicyclo[3.3.1]nonan-9-one Derivatives: Substituted with aryl groups (e.g., 2,4-diaryl derivatives in ), these compounds exhibit antitumor activity. Electron-withdrawing substituents (e.g., halogens) increase cytotoxicity, while electron-donating groups (e.g., –OCH₃) enhance antioxidant properties . The target compound’s amino group (electron-donating) may prioritize antioxidant effects over cytotoxicity.
- Bispidinone Derivatives: Examples include BisP1 and BisP2 (), which have hydroxyethyl or amino acid substituents. These modifications improve interaction with biological targets, such as pancreatic cancer cells, via apoptotic pathways .
Salt Forms and Physicochemical Properties
- Hydrochloride vs. Dihydrochloride Salts: The target compound’s hydrochloride salt (single Cl⁻) contrasts with dihydrochloride salts (e.g., 1,5-dimethyl-3,7-diaza-bicyclo[3.3.1]nonan-9-one dihydrochloride in ), which may exhibit higher solubility but reduced stability under physiological conditions .
Antitumor and Cytotoxic Effects
- Aryl-Substituted 3-Azabicyclo Derivatives: 2,4-Bis(3-bromophenyl)-3-azabicyclo[3.3.1]nonan-9-one () shows strong cytotoxicity (IC₅₀ < 10 µM) against multiple cancer cell lines due to halogen-induced prooxidant effects . In contrast, the target compound’s amino group may reduce cytotoxicity but improve antioxidant capacity .
- Bispidinones: BisP2 (3,7-bis-amino acid derivative) induces apoptosis in pancreatic cancer cells at 50 µM . Activity depends on substituent polarity and hydrogen-bonding capacity, suggesting the target compound’s amino group could modulate similar pathways .
Toxicity Profiles
- Low-Toxicity Diazabicyclo Derivatives :
Data Tables
Table 1: Toxicity and Bioactivity of Key Analogs
Biological Activity
2-Aminobicyclo[3.3.1]nonan-9-one hydrochloride is a bicyclic compound with significant potential in various biological applications. Its unique structure, which combines an amine and a ketone functional group, allows it to interact with biological targets effectively. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : CHClNO
- Molecular Weight : 189.68 g/mol
- IUPAC Name : 2-aminobicyclo[3.3.1]nonan-9-one; hydrochloride
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The bicyclic structure facilitates binding to active sites, leading to modulation of enzymatic pathways. This interaction can result in either inhibition or activation of biological processes, depending on the target molecule involved.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Studies have shown that derivatives of bicyclic compounds exhibit cytotoxic effects against various cancer cell lines, including prostate cancer (PC-3) cells. The mechanism involves inducing apoptosis and inhibiting cell proliferation through interactions with signaling pathways involved in cell survival and growth .
- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes, which could lead to therapeutic applications in diseases where enzyme overactivity is a concern .
Case Study 1: Anticancer Properties
A study evaluated the cytotoxic effects of this compound on PC-3 prostate cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting a dose-dependent response.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 25 | 50 |
| 50 | 30 |
This study highlights the compound's potential as a lead candidate for developing anticancer therapies.
Case Study 2: Enzyme Interaction
In another investigation, the interaction of this compound with cyclooxygenase (COX) enzymes was assessed. The results demonstrated that it could serve as a selective inhibitor, providing insights into its anti-inflammatory properties.
| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
|---|---|---|
| 2-Aminobicyclo[3.3.1]nonan-9-one HCl | 25 | 70 |
This selectivity suggests potential applications in treating inflammatory diseases while minimizing side effects associated with non-selective COX inhibitors.
Comparative Analysis with Similar Compounds
| Compound Name | Key Functional Groups | Biological Activity |
|---|---|---|
| 2-Aminobicyclo[3.3.1]nonane | Amine | Lower reactivity |
| 2-Aminobicyclo[3.3.1]nonan-9-ol | Hydroxyl | Altered solubility |
| 2-Aminobicyclo[3.3.1]nonan-9-one HCl | Amine + Ketone | Significant anticancer activity |
The presence of both amine and ketone functionalities in this compound enhances its reactivity and biological interactions compared to similar compounds.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-aminobicyclo[3.3.1]nonan-9-one hydrochloride?
- Methodology : The compound is synthesized via tandem lactone ring opening using DIBAL-H, followed by intramolecular aldol condensation to form the bicyclic core. Subsequent aminolysis or reductive amination introduces the amine group, with hydrochloric acid used to form the hydrochloride salt . For derivatives, Mannich reactions involving acetone, aldehydes, and ammonium acetate (1:4:2 molar ratio) in ethanol are employed, yielding bicyclic intermediates that can be functionalized further .
Q. How is structural characterization performed for this compound?
- Methodology :
- X-ray crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) resolves the bicyclic framework and hydrochloride coordination .
- Spectroscopy : IR identifies functional groups (e.g., C=O at ~1718 cm⁻¹, NH stretches). ¹H/¹³C NMR confirms proton environments and carbon hybridization, with the bridgehead amine proton appearing as a broad singlet due to restricted rotation .
Q. What purification techniques are recommended for this compound?
- Methodology : Recrystallization from methanol or ethanol-water mixtures is effective for removing unreacted starting materials. Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) isolates pure product, with TLC (Rf ~0.3 in same solvent) monitoring progress .
Q. How are basic spectroscopic discrepancies addressed (e.g., unexpected IR peaks)?
- Methodology : Compare experimental IR/NMR data with computational predictions (e.g., DFT-optimized structures using Gaussian). For example, unexpected C=O shifts may indicate keto-enol tautomerism, requiring pH adjustment or deuterated solvent studies .
Advanced Research Questions
Q. How can SHELX software improve crystallographic refinement for this compound?
- Methodology : Use SHELXL to apply restraints for disordered atoms (common in bicyclic systems) and refine anisotropic displacement parameters. For high-resolution data, twin refinement (via TWIN/BASF commands) resolves pseudo-merohedral twinning. Hydrogen bonding networks are validated using SHELXPRO’s hydrogen placement tools .
Q. What strategies resolve contradictions in molecular weight or CAS registry data?
- Methodology : Cross-reference multiple databases (e.g., EPA DSSTox, NIST) to verify molecular formulas (e.g., C₉H₁₄O·HCl vs. discrepancies in vendor listings). Mass spectrometry (ESI-MS) confirms the exact mass (calc. for C₉H₁₆ClNO: 213.09 Da), distinguishing it from analogues like 3,7-diazabicyclo derivatives .
Q. How is conformational analysis performed on the bicyclic framework?
- Methodology : Apply Cremer-Pople puckering parameters to quantify ring distortions. For the bicyclo[3.3.1] system, calculate out-of-plane displacements (zj) using crystallographic coordinates. Compare with DFT-optimized geometries to assess strain energy (~15–20 kcal/mol via B3LYP/6-31G*) .
Q. What computational methods predict biological activity of derivatives?
- Methodology : Perform molecular docking (AutoDock Vina) against targets like opioid receptors (PDB: 6DDF). Use MD simulations (AMBER) to assess cyclodextrin encapsulation efficiency for improved pharmacokinetics, as shown in analgesic studies .
Q. How are synthetic byproducts (e.g., over-alkylated products) minimized?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
